5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
5-Fluoro-2,2-dimethyl-8-(2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one is a complex organic compound with a unique structure that includes a fluorine atom, multiple methyl groups, and a dioxaborol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethyl-8-(2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,2-dimethyl-8-(2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
5-Fluoro-2,2-dimethyl-8-(2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethyl-8-(2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The dioxaborol moiety can form reversible covalent bonds with biological molecules, influencing various pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its interactions.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin-4-one: A structurally related compound with similar chemical properties.
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one: Shares the dioxin core structure but lacks the fluorine and dioxaborol groups.
Uniqueness
5-Fluoro-2,2-dimethyl-8-(2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one is unique due to its combination of a fluorine atom, multiple methyl groups, and a dioxaborol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H26BFO5 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-8-[(E)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethenyl]-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C22H26BFO5/c1-20(2)13-10-15(20)22(5)16(11-13)28-23(29-22)9-8-12-6-7-14(24)17-18(12)26-21(3,4)27-19(17)25/h6-9,13,15-16H,10-11H2,1-5H3/b9-8+/t13-,15-,16+,22-/m0/s1 |
InChI Key |
GJMMJOIHXNZECK-FGHNMCLYSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)/C=C/C4=C5C(=C(C=C4)F)C(=O)OC(O5)(C)C |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C=CC4=C5C(=C(C=C4)F)C(=O)OC(O5)(C)C |
Origin of Product |
United States |
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